3,5-Bis(dodecanoylamino)benzoic acid
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Overview
Description
3,5-Bis(dodecanoylamino)benzoic acid is an organic compound characterized by the presence of two dodecanoylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecanoylamino)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dodecanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3,5-Bis(dodecanoylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(dodecanoylamino)benzoic acid is largely dependent on its structural features. The dodecanoylamino groups can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. The benzoic acid core can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Known for its strong electron-withdrawing trifluoromethyl groups, which significantly alter its reactivity compared to 3,5-Bis(dodecanoylamino)benzoic acid.
3,5-Diaminobenzoic acid: The precursor to this compound, lacking the long dodecanoyl chains, resulting in different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of long dodecanoyl chains, which impart amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery systems and advanced material development.
Properties
Molecular Formula |
C31H52N2O4 |
---|---|
Molecular Weight |
516.8 g/mol |
IUPAC Name |
3,5-bis(dodecanoylamino)benzoic acid |
InChI |
InChI=1S/C31H52N2O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)32-27-23-26(31(36)37)24-28(25-27)33-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,32,34)(H,33,35)(H,36,37) |
InChI Key |
JGRRCEIUQOAGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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